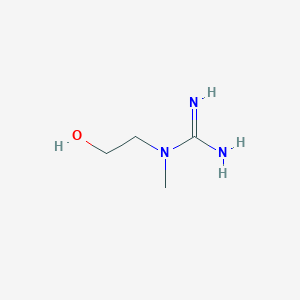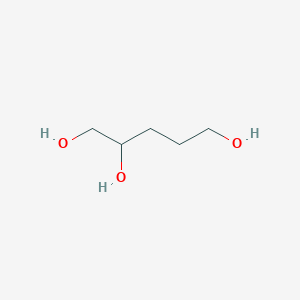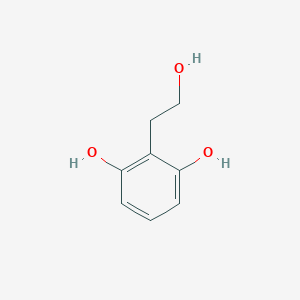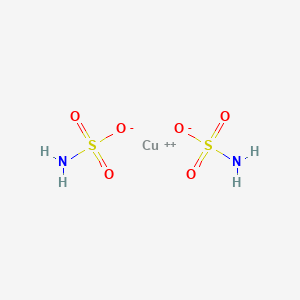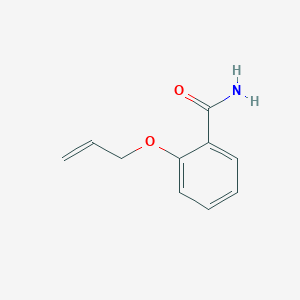
2-Allyloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Allyloxybenzamide is a compound that has been widely studied for its potential applications in scientific research. This chemical compound is known for its unique properties that make it useful in various experimental settings. In
Mecanismo De Acción
The mechanism of action of 2-Allyloxybenzamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes and proteins in the body. This inhibition can lead to various physiological effects that may be beneficial for the treatment of certain diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Allyloxybenzamide has various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that may be beneficial for the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Allyloxybenzamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This selectivity can help researchers to better understand the mechanisms of action of these enzymes and proteins. However, one limitation of using this compound is its potential toxicity. Researchers must be careful to use appropriate safety precautions when working with 2-Allyloxybenzamide.
Direcciones Futuras
There are many future directions for the study of 2-Allyloxybenzamide. One potential area of research is the development of more selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the potential of this compound as a drug candidate for various diseases. Overall, the study of 2-Allyloxybenzamide has the potential to lead to many exciting discoveries in the field of medicinal chemistry and beyond.
Métodos De Síntesis
The synthesis of 2-Allyloxybenzamide involves the reaction of 2-hydroxybenzamide with allyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using chromatography techniques to obtain pure 2-Allyloxybenzamide.
Aplicaciones Científicas De Investigación
2-Allyloxybenzamide has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of 2-Allyloxybenzamide as a drug candidate for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
14520-53-7 |
|---|---|
Nombre del producto |
2-Allyloxybenzamide |
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |
Clave InChI |
FZEIWORKISALCO-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C(=O)N |
SMILES canónico |
C=CCOC1=CC=CC=C1C(=O)N |
Otros números CAS |
14520-53-7 |
Pictogramas |
Irritant |
Solubilidad |
0.01 M |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




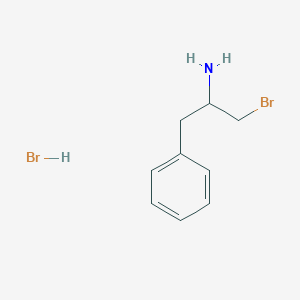
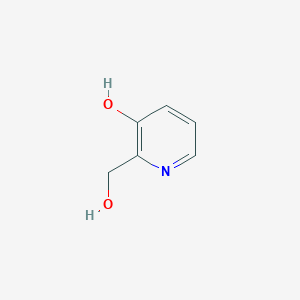

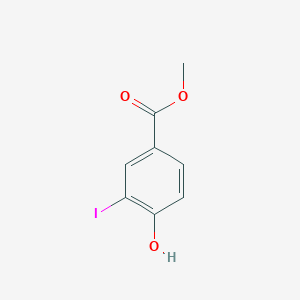
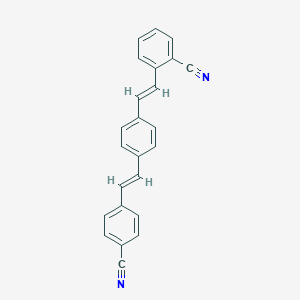
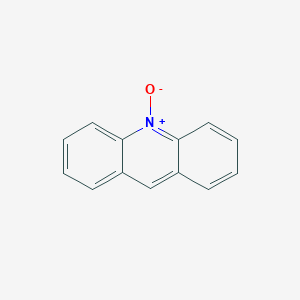
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

